molecular formula C18H20N6O3S B12168360 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12168360
M. Wt: 400.5 g/mol
InChI Key: VJXRYYBOYWMNDJ-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a sulfamoylbenzyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA. The sulfamoylbenzyl moiety is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation states.

    Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while reduction of the benzamide group would produce the corresponding amine.

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and anticancer activities.

    Medicine: The compound is being investigated for its potential use as a drug candidate, particularly in the treatment of tuberculosis and cancer.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which plays a role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring enhances its lipophilicity and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C18H20N6O3S/c1-12(2)24-22-17(21-23-24)14-5-7-15(8-6-14)18(25)20-11-13-3-9-16(10-4-13)28(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27)

InChI Key

VJXRYYBOYWMNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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